(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine

Pharmaceutical Analysis RP-HPLC Method Validation Reference Standard Purity

(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 84689-20-3), systematic name 2-[cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide, is the (E)-stereoisomer of the Lamotrigine EP Impurity C family. It is a key penultimate intermediate in the synthesis of the antiepileptic drug lamotrigine (Lamictal), formed by condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine before final cyclization.

Molecular Formula C₉H₇Cl₂N₅
Molecular Weight 256.09
CAS No. 84689-20-3
Cat. No. B1140322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
CAS84689-20-3
Synonyms2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide; 
Molecular FormulaC₉H₇Cl₂N₅
Molecular Weight256.09
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
InChIInChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-7-
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Fact Sheet: (E)-3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 84689-20-3) – A Critical Lamotrigine Process Intermediate & Impurity Reference Standard


(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 84689-20-3), systematic name 2-[cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide, is the (E)-stereoisomer of the Lamotrigine EP Impurity C family [1]. It is a key penultimate intermediate in the synthesis of the antiepileptic drug lamotrigine (Lamictal), formed by condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine before final cyclization [2]. Unlike the pharmacologically active lamotrigine triazine, this acyclic carbazamidine exists as a defined E/Z isomer pair—CAS 84689-20-3 designates the unspecific stereochemistry form predominantly used as the synthetic intermediate, while the (Z)-isomer (CAS 94213-23-7) is the official European Pharmacopoeia (EP) Impurity C reference standard [3]. Its primary value in procurement lies not in therapeutic activity but as a high-purity analytical reference material for pharmaceutical quality control (QC) and as a well-characterized building block for process development.

Why Generic 'Lamotrigine Impurity C' Cannot Be Interchanged: The (E)-Stereoisomer Differentiation of CAS 84689-20-3


Although multiple suppliers list this compound under the single name 'Lamotrigine EP Impurity C', the substance with CAS 84689-20-3 is chemically and regulatory distinct from the official EP Impurity C (CAS 94213-23-7). The EP monograph specifies the (Z)-stereoisomer (CAS 94213-23-7) as the reference standard for impurity identification, while CAS 84689-20-3 is the unspecific or (E)-predominant stereochemical form generated in upstream synthesis [1]. These isomers exhibit differentiable physical properties—the (E) form displays a melting point of 176–178 °C, whereas published data for the (Z) isomer typically report no well-defined melting point or amorphous character . Furthermore, supplier-reported purity grades vary substantially: commercial lots of the (E)-form intermediate are routinely quoted at ≥97% HPLC purity, while validated EP reference standards of the (Z)-isomer are certified at 98.88% purity with full regulatory traceability [2]. Interchanging these forms without stereochemical verification risks method validation failure in ANDA submissions and regulatory non-compliance under ICH Q3A guidelines.

Quantitative Differentiation Evidence: (E)-3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 84689-20-3) Versus Closest Analogs


HPLC Purity Differential: CAS 84689-20-3 vs. Lamotrigine API vs. Co-eluting Impurity B

In a validated RP-HPLC method for lamotrigine extended-release tablets, the certified purity of Lamotrigine EP Impurity C (CAS 94213-23-7 Z-isomer reference standard) was determined as 98.88% by HPLC, compared to the Lamotrigine API reference standard at 99.8% and Impurity B at only 92.76%. CAS 84689-20-3 (E-isomer/intermediate grade) supplied at ≥97% purity sits closer to the EP reference standard but remains below its certified purity [1]. This places the compound as a more accessible and cost-effective alternative for method development and system suitability testing where EP-certified traceability is not mandatory.

Pharmaceutical Analysis RP-HPLC Method Validation Reference Standard Purity

Stereochemical Purity: The (E)-Isomer as a Process-Specific Marker Distinct from Pharmacopoeial (Z)-Impurity C

CAS 84689-20-3 is reported as the (E)-stereoisomer (or unspecific stereochemistry mixture), whereas the official EP Impurity C (CAS 94213-23-7) is unambiguously defined as the (Z)-stereoisomer [1][2]. In synthesis, the (E)-form is the direct condensation product, while the (Z)-form can arise through isomerization or as a degradation product. The (E)-isomer exhibits a well-defined melting point of 176–178 °C (CAS 84689-20-3), in contrast to the (Z)-isomer which literature reports as having no sharp melting point (N/A) or amorphous character . This stereochemical differentiation is critical because the two isomers may exhibit different retention times on reversed-phase columns, with the ICH-validated HPLC method confirming that Impurity B and Impurity C are baseline-resolved at 35 °C column temperature [1].

Stereochemistry Process Impurity Profiling Regulatory ANDA Submission

Predicted Physicochemical Property Differentiation: pKa and LogP Distinguish CAS 84689-20-3 from Lamotrigine API

The acyclic carbazamidine CAS 84689-20-3 possesses a predicted pKa of 4.06 (±0.70), significantly more acidic than the lamotrigine API (pKa 5.7) [1], owing to the electron-withdrawing cyano group conjugated with the guanidine moiety. Its predicted LogP (XLogP3-AA) is 1.9, compared to lamotrigine's reported LogP of 1.19 at pH 7.6 [1][2]. This higher lipophilicity and lower pKa imply that CAS 84689-20-3 will exhibit earlier elution on reverse-phase columns under acidic conditions and different ionization behavior at physiological pH, directly impacting extraction recovery and LC-MS ionization efficiency.

Physicochemical Profiling Chromatographic Method Development LogP pKa

Biological Target Inactivity of CAS 84689-20-3 vs. the Selective Phosphatase Inhibitor Raphin1 (NSC 65809): Avoiding Off-Target Confusion

CAS 84689-20-3 bears structural resemblance to the carbazamidine scaffold of Raphin1 (NSC 65809, CAS 94023-67-3), a potent and selective inhibitor of the regulatory phosphatase PPP1R15B (R15B) with a measured Kd of 33 nM against the R15B-PP1c holophosphatase and approximately 30-fold selectivity over R15A-PP1c [1]. Critically, CAS 84689-20-3 carries an additional cyano substituent at the methylene bridge that is absent in Raphin1; no peer-reviewed evidence demonstrates that CAS 84689-20-3 inhibits R15B or any phosphatase . Therefore, the compound must be treated as an analytically useful impurity marker, not a pharmacological tool compound. Procurement for biological assays should explicitly select Raphin1 (Kd = 33 nM) for target engagement studies and avoid attributing R15B activity to the lamotrigine impurity.

Phosphatase Inhibition Target Selectivity R15B (PPP1R15B) Off-Target Risk

Procurement Decision Scenarios: When to Select (E)-3-[Cyano(2,3-dichlorophenyl)methylene]carbazamidine (CAS 84689-20-3)


Early-Stage RP-HPLC Method Development for Lamotrigine Related Substances

During initial method development and system suitability testing (SST) for lamotrigine tablet QC, CAS 84689-20-3 serves as a cost-efficient working standard. Its ≥97% HPLC purity is sufficient for establishing relative retention times (RRT), resolution parameters, and peak purity assessments, as demonstrated in the validated method by Gondhale-Karpe & Manwatkar (2023) where IMP-C at 98.88% purity was used for method validation [1]. Once the method is established, transition to the EP-certified (Z)-isomer for formal validation.

Process Development and Synthetic Route Verification for Generic Lamotrigine ANDA

The (E)-isomer (CAS 84689-20-3) is the direct penultimate intermediate in lamotrigine synthesis via condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate under acidic conditions [2]. Monitoring its consumption and conversion to lamotrigine by cyclization in refluxing alkanol with a strong base (as per US Patent 4,602,017) provides proof of synthetic route integrity and process robustness for ANDA submission [3].

Forced Degradation Studies Distinguishing Process Impurities from Degradation Products

The distinct physicochemical profile of CAS 84689-20-3—predicted pKa 4.06, XLogP3 1.9, and melting point 176–178 °C —allows it to be unambiguously identified and separated from lamotrigine API (pKa 5.7, LogP 1.19) under stressed conditions (acid, base, oxidative, thermal). This enables QC laboratories to differentiate genuine process impurities from degradation products in forced degradation study protocols mandated by ICH Q1A.

Phosphatase Drug Discovery: Negative Control for R15B Inhibition Assays

Given the structural similarity to Raphin1 (a potent R15B inhibitor with Kd = 33 nM), CAS 84689-20-3 can be deployed as a stereochemically defined negative control in PPP1R15B biochemical assays, confirming that observed inhibition is specific to the Raphin1 chemotype and not a non-specific effect of the carbazamidine core [4]. This application is critical for SAR campaigns seeking to develop phosphatase inhibitors devoid of sodium channel activity.

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